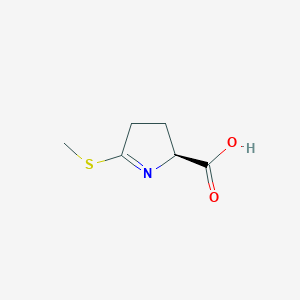
(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a methylsulfanyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
化学反应分析
Types of Reactions
(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, in the presence of catalysts like iron or copper.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated pyrroles.
科学研究应用
(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid: can be compared with other pyrrole derivatives, such as:
Uniqueness
- The presence of both a methylsulfanyl group and a carboxylic acid group in the same molecule makes this compound unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
属性
CAS 编号 |
737724-92-4 |
|---|---|
分子式 |
C6H9NO2S |
分子量 |
159.21 g/mol |
IUPAC 名称 |
(2S)-5-methylsulfanyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2S/c1-10-5-3-2-4(7-5)6(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI 键 |
PDVLNYBNRCYQME-BYPYZUCNSA-N |
手性 SMILES |
CSC1=N[C@@H](CC1)C(=O)O |
规范 SMILES |
CSC1=NC(CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)

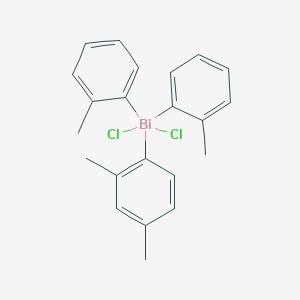
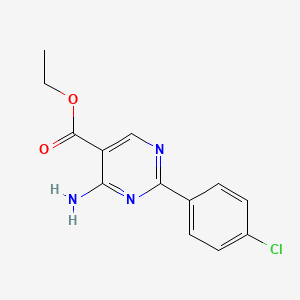
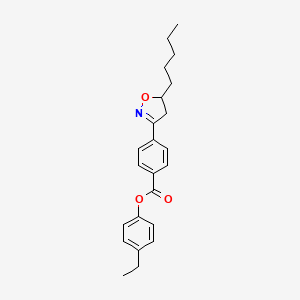

![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)

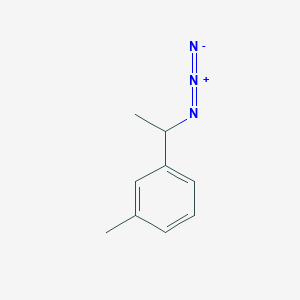

![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
